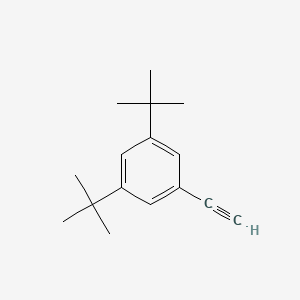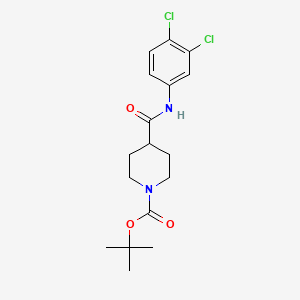
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate is a synthetic organic compound known for its diverse applications in chemical and pharmaceutical research. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl carbamate group and a 3,4-dichlorophenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3,4-dichloroaniline. The process generally follows these steps:
Formation of the Piperidine Intermediate: The piperidine ring is first functionalized to introduce the necessary reactive sites.
Carbamoylation: The intermediate is then reacted with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.
Coupling with 3,4-Dichloroaniline: Finally, the compound is coupled with 3,4-dichloroaniline to introduce the dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deaminated products.
科学研究应用
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Similar in structure but lacks the dichlorophenyl group.
Tert-butyl 4-(4-aminomethylphenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group instead of the dichlorophenyl group.
Tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Features a dimethylaminoacryloyl group.
Uniqueness
The presence of the 3,4-dichlorophenyl group in tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
属性
分子式 |
C17H22Cl2N2O3 |
|---|---|
分子量 |
373.3 g/mol |
IUPAC 名称 |
tert-butyl 4-[(3,4-dichlorophenyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22Cl2N2O3/c1-17(2,3)24-16(23)21-8-6-11(7-9-21)15(22)20-12-4-5-13(18)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,22) |
InChI 键 |
OVGRYHWEGZVEBC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


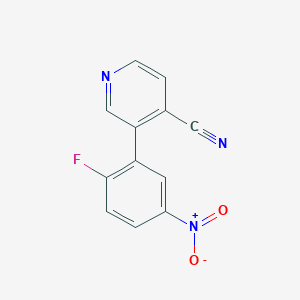
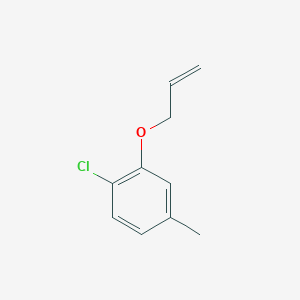
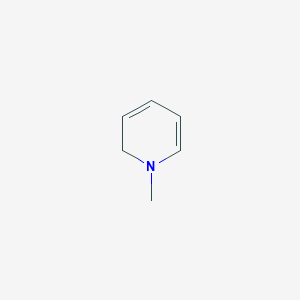
![[2-(2-Methoxyethoxy)-ethyl]-hydrazine](/img/structure/B8646040.png)
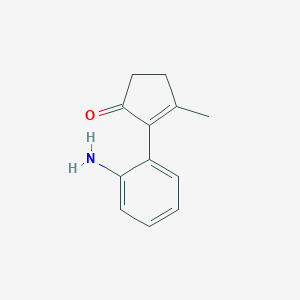
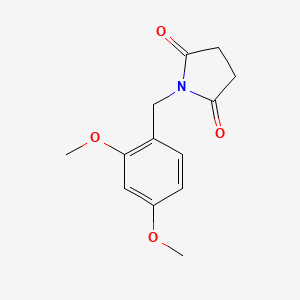
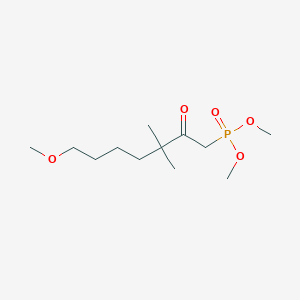
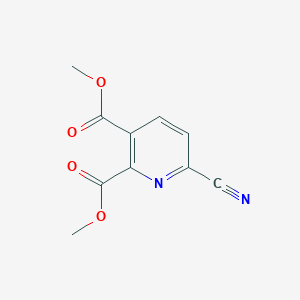
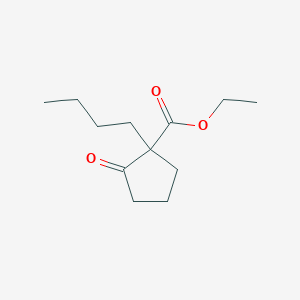
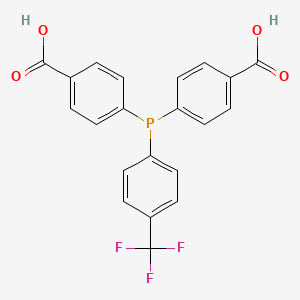
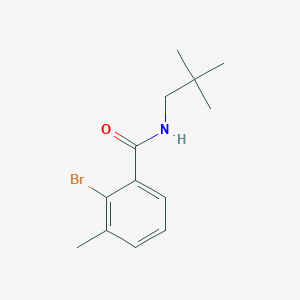
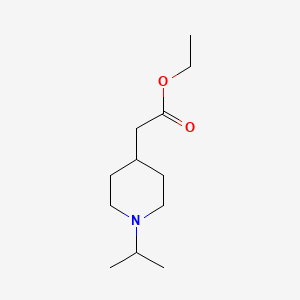
![1-[(4-Chlorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8646118.png)
